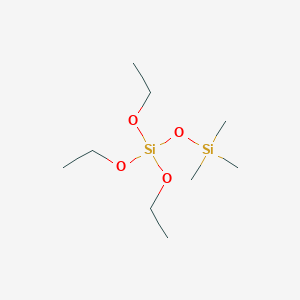
3,5-Diiodo-L-tyrosine dihydrate
Overview
Description
Scientific Research Applications
Iodogorgoic acid, apothyrin, jodgorgon has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of thyroid hormones and other iodinated compounds.
Biology: The compound is studied for its role in thyroid hormone biosynthesis and its effects on cellular processes.
Medicine: Iodogorgoic acid, apothyrin, jodgorgon is used in research related to thyroid disorders and hormone replacement therapies.
Industry: The compound is utilized in the production of iodinated pharmaceuticals and diagnostic agents
Mechanism of Action
Iodogorgoic acid, apothyrin, jodgorgon exerts its effects through its role in thyroid hormone biosynthesis. The compound interacts with thyroid peroxidase, an enzyme that catalyzes the iodination of tyrosine residues in thyroglobulin. This process leads to the formation of diiodotyrosine, which subsequently couples with other iodinated tyrosine residues to form T4 and T3 hormones. These hormones regulate various physiological processes, including metabolism, growth, and development .
Similar Compounds:
Monoiodotyrosine: A precursor in the biosynthesis of iodogorgoic acid, apothyrin, jodgorgon.
Thyroxine (T4): A thyroid hormone formed from the coupling of two diiodotyrosine residues.
Triiodothyronine (T3): A thyroid hormone formed from the coupling of monoiodotyrosine and diiodotyrosine residues
Uniqueness: Iodogorgoic acid, apothyrin, jodgorgon is unique due to its specific role in thyroid hormone biosynthesis. Unlike other iodinated compounds, it serves as a direct precursor to the formation of T4 and T3 hormones, making it essential for proper thyroid function and hormone regulation .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3,5-Diiodo-L-tyrosine dihydrate plays a crucial role in biochemical reactions, particularly in the synthesis of thyroid hormones. It serves as a substrate for thyroid peroxidase (TPO), an enzyme that catalyzes the iodination of tyrosine residues in thyroglobulin . This iodination process is a key step in the production of thyroid hormones such as thyroxine (T4) and triiodothyronine (T3). Additionally, this compound interacts with halogenated tyrosine and thyroid hormone aminotransferase, further contributing to thyroid hormone metabolism .
Cellular Effects
This compound influences various cellular processes, particularly those related to thyroid function. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to regulate gene activity affecting processes such as homeostasis, lipid metabolism, and insulin resistance . The compound’s impact on thyroid hormone synthesis also indirectly influences cellular metabolism and energy expenditure.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with thyroid peroxidase (TPO). This enzyme catalyzes the iodination of tyrosine residues, leading to the formation of thyroid hormones . The compound’s role as a substrate for TPO highlights its importance in the stepwise synthesis of thyroid hormones. Additionally, this compound may influence enzyme inhibition or activation, further modulating thyroid hormone production and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its degradation can impact its efficacy in biochemical assays . Long-term exposure to the compound may also lead to changes in cellular metabolism and thyroid hormone levels.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance thyroid hormone synthesis and improve metabolic function. Higher doses can lead to toxic or adverse effects, including disruptions in thyroid hormone balance and potential toxicity . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to thyroid hormone synthesis. It interacts with enzymes such as thyroid peroxidase (TPO) and halogenated tyrosine aminotransferase, facilitating the iodination of tyrosine residues and the production of thyroid hormones . These metabolic pathways are crucial for maintaining thyroid function and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s localization and accumulation in thyroid tissues, where it participates in hormone synthesis . The distribution of this compound is essential for its role in thyroid hormone production and its overall biochemical activity.
Subcellular Localization
This compound is primarily localized in the thyroid gland, where it exerts its effects on thyroid hormone synthesis. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within thyroid cells . This localization is critical for its function in iodination and hormone production.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodogorgoic acid, apothyrin, jodgorgon is synthesized through the iodination of monoiodotyrosineThe iodination process typically requires an iodine source, such as iodine or potassium iodide, and an oxidizing agent to facilitate the incorporation of iodine into the tyrosine structure .
Industrial Production Methods: In industrial settings, the production of iodogorgoic acid, apothyrin, jodgorgon follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production may also involve additional purification steps to remove any impurities and achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Iodogorgoic acid, apothyrin, jodgorgon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, reverting the compound to its monoiodotyrosine form.
Substitution: Iodogorgoic acid, apothyrin, jodgorgon can participate in substitution reactions where iodine atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents or nucleophiles are employed for substitution reactions
Major Products Formed: The major products formed from these reactions include various iodinated derivatives, deiodinated compounds, and substituted tyrosine derivatives .
properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I2NO3.2H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;;/h1-2,7,13H,3,12H2,(H,14,15);2*1H2/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAGQOOMOOUEGY-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)N.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13I2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017673 | |
| Record name | 3,5-Diiodo-L-tyrosine dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18835-59-1 | |
| Record name | 3,5-Diiodo-L-tyrosine dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Diiodo-L-tyrosine dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is it important to identify different iodine species in seaweed?
A: Understanding the specific forms of iodine present in seaweed, including 3,5-diiodo-L-tyrosine dihydrate (DIT), is crucial for several reasons. [] Knowing which iodine species are present in the seaweed may therefore assist in developing new tools and procedures to enable reduction of the iodine content. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















